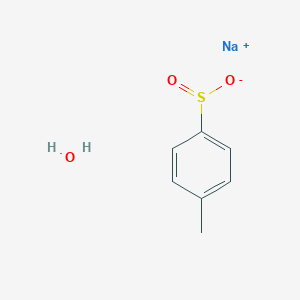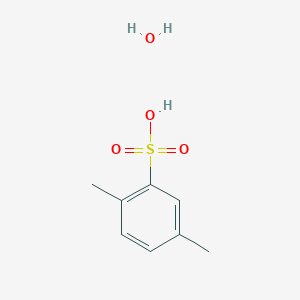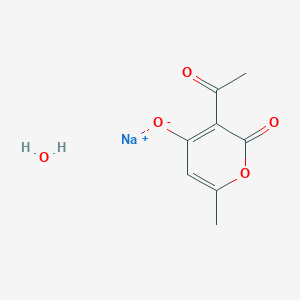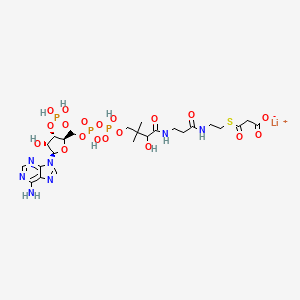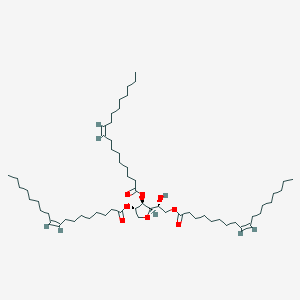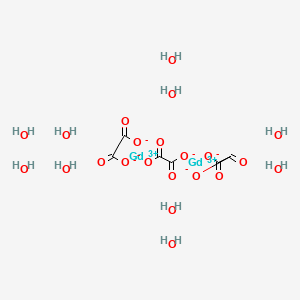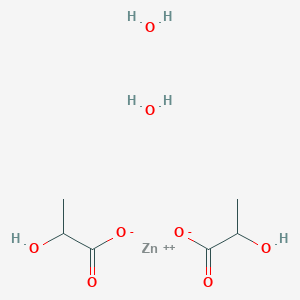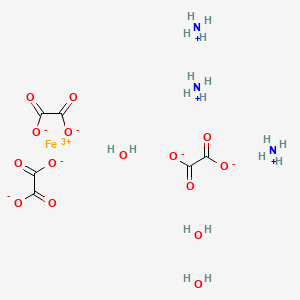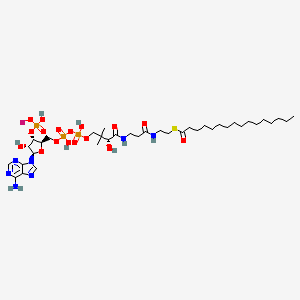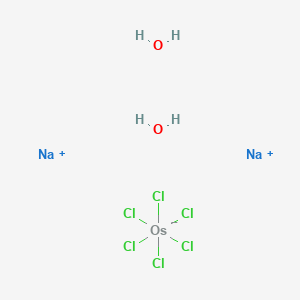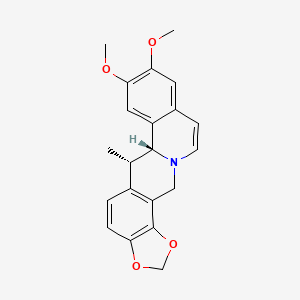
Rhenium, pentacarbonylchloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhenium, pentacarbonylchloro-, also known as Rhenium pentacarbonyl chloride, Chloropentacarbonylrhenium, Chlororhenium pentacarbonyl, and Pentacarbonylchlororhenium, has the formula C5ClO5Re . It has a molecular weight of 361.711 .
Synthesis Analysis
Rhenium complexes with pyrogallol (1,2,3-trihydroxybenzene) and catechol (1,2-dihydroxybenzene) as strongly bound ligands were prepared by a reaction of rhenium precursor tetrabutylammonium-tetrachlorooxorhenate with a twofold molar excess of ligand in the presence of various amounts of triethylamine .
Molecular Structure Analysis
The structure of Rhenium, pentacarbonylchloro- is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Rhenium-catalysed reactions in chemical synthesis have been studied. Specifically, the ability for lower oxidation state rhenium–carbonyl catalysts to engage alkyne, allene, and enol substrates in various carbon–carbon bond-forming reactions is highlighted .
Physical and Chemical Properties Analysis
Rhenium is a heat-resistant metal, provided it does not come in contact with oxidizing agents. It is practically insoluble in hydrochloric and hydrofluoric acids. In oxidizing acids, it dissolves to form perrhenic acid .
科学的研究の応用
Photophysical properties of rhenium(I) tricarbonyl complexes are significant in inorganic chemistry, with applications in CO2 reduction, DNA cleavage, and as biological labels for therapeutic, diagnostic, and mechanistic applications (Coleman et al., 2008).
Rhenium pentacarbonyl chloride serves as a catalyst in olefin metathesis, a key process in organic synthesis (Farona & Greenlee, 1975).
The preparation of rhenium carbonyl chloride has been achieved through a reaction involving iron pentacarbonyl and rhenium pentachloride, although with limited yield (Anisimov & Baryshnikov, 1962).
3-Chloromethylpyridyl bipyridine fac-tricarbonyl rhenium is used in fluorescence microscopy for mitochondrial targeting, thanks to its long luminescence lifetime and large Stokes shift (Amoroso et al., 2008).
Luminescent rhenium(I) tricarbonyl polypyridine complexes are developed as cellular imaging reagents and anticancer drugs, with their diverse photophysical properties and potential as photodynamic therapy reagents (Lee, Leung & Lo, 2017).
Rhenium(I) complexes are utilized in organic light-emitting diodes (OLEDs), showcasing deep red to near-infrared emissions, indicative of their potential in advanced electronic applications (Yu et al., 2013).
Rhenium tri- and dicarbonyl complexes have been studied for their anticancer and antibiotic properties, demonstrating their potential in medical applications (Schindler & Zobi, 2022).
Rhenium(I) carbonyl complexes with polarized N–H recognition motifs are used as luminescent anion receptors, indicating their role in chemical sensing applications (Chang, Sun & Lees, 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
carbon monoxide;chlororhenium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CO.ClH.Re/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUUAHKBIXPQAP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Re] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClO5Re |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14099-01-5 |
Source


|
| Record name | Pentacarbonylchlororhenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14099-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentacarbonylchlororhenium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
